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Lissoclibadin 3

Cat. No.: B1246512
M. Wt: 570.9 g/mol
InChI Key: DDNBLGHDDGIIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Marine Natural Products in Contemporary Chemical Biology and Drug Discovery

The marine environment, with its vast biodiversity, is a prolific source of structurally unique and biologically active secondary metabolites. ontosight.aisemanticscholar.org These marine natural products (MNPs) have become a focal point in contemporary chemical biology and drug discovery, offering novel chemical scaffolds that are often not found in terrestrial organisms. semanticscholar.org Over the last few decades, thousands of new MNPs have been discovered, with a significant number exhibiting potent pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.ainih.govnih.gov This has led to the successful development of several marine-derived drugs, primarily in the field of oncology. semanticscholar.org Tunicates, or sea squirts, are particularly noteworthy for producing a variety of alkaloids with significant therapeutic potential, making them a key area of investigation for new drug leads. frontiersin.org The continuous exploration of marine organisms is crucial for uncovering new bioactive compounds that can serve as probes for understanding biological processes and as starting points for the development of new medicines. semanticscholar.orgvliz.be

Historical Perspective on the Discovery and Initial Characterization of Lissoclibadin 3

This compound is a member of the lissoclibadins, a class of polysulfur aromatic alkaloids. nih.govfigshare.com These compounds were first isolated from the Indonesian colonial ascidian Lissoclinum cf. badium. nih.govfigshare.comnih.gov The initial discovery of the lissoclibadin family, including this compound, was reported in 2005. acs.orgmdpi.com This family of compounds is characterized by its unusual polysulfur-containing structures. mdpi.com

Initial research focused on the isolation and structural elucidation of these novel alkaloids. mdpi.comresearchgate.net Subsequent studies began to explore their biological activities. Early investigations revealed that several lissoclibadins, including this compound, exhibited inhibitory effects on the growth of various human cancer cell lines. nih.govfigshare.com Specifically, this compound was tested against a panel of human solid cancer cell lines, including HCT-15 (colon adenocarcinoma), HeLa-S3 (cervix adenocarcinoma), MCF-7 (breast adenocarcinoma), and NCI-H28 (mesothelioma), and was found to inhibit their growth. nih.govfigshare.comacs.org Further studies have also examined the effects of this compound on cellular processes, such as the production of interleukin-8 (IL-8) in PMA-stimulated HL-60 cells, where it was found to increase IL-8 production in a dose-dependent manner. researchgate.net

Broad Significance of this compound in Academic Research

This compound, as a distinct member of the lissoclibadin family, holds considerable significance in academic research for several reasons. Its unique and complex chemical structure presents a challenge and an opportunity for synthetic chemists, driving the development of new synthetic methodologies. ontosight.ai The compound's biological activities, particularly its cytotoxic effects against cancer cells, make it a valuable tool for cancer research and a potential candidate for further preclinical investigation. ontosight.ainih.govfigshare.com

Research into this compound and its analogues contributes to a deeper understanding of the structure-activity relationships within this class of polysulfur alkaloids. researchgate.net For instance, comparative studies between this compound and its structural isomer, lissoclinotoxin E, have highlighted how subtle structural differences can lead to significant variations in biological activity. researchgate.net This knowledge is crucial for the design and synthesis of more potent and selective analogues. The ongoing investigation into compounds like this compound underscores the importance of marine biodiversity as a source of novel chemical entities with the potential to address unmet medical needs. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N2O4S4 B1246512 Lissoclibadin 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H38N2O4S4

Molecular Weight

570.9 g/mol

IUPAC Name

2-[6-[2-(dimethylamino)ethyl]-3,4,8,9-tetramethoxy-2,7-bis(methylsulfanyl)thianthren-1-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C26H38N2O4S4/c1-27(2)13-11-15-21(33-9)17(29-5)19(31-7)25-23(15)35-26-20(32-8)18(30-6)22(34-10)16(24(26)36-25)12-14-28(3)4/h11-14H2,1-10H3

InChI Key

DDNBLGHDDGIIFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C

Origin of Product

United States

Origin, Isolation, and Structural Elucidation of Lissoclibadin 3

Natural Source Identification: Marine Ascidians (Lissoclinum cf. badium) as Producers

Lissoclibadin 3 is naturally produced by the marine ascidian Lissoclinum cf. badium. researchgate.netresearchgate.netnih.govnih.gov These sessile marine invertebrates, commonly known as sea squirts, are found in various marine environments and are known producers of a diverse array of bioactive secondary metabolites. The identification of Lissoclinum cf. badium as the source of this compound has been a crucial first step in the study of this compound, allowing for targeted collection and extraction efforts. beilstein-journals.orgmdpi.com

Advanced Isolation Methodologies for this compound from Complex Biological Matrices

The isolation of this compound from the crude extract of Lissoclinum cf. badium is a multi-step process that navigates a complex mixture of other natural products. While the specific, detailed protocol for this compound's isolation is outlined in its primary reporting literature, the general approach for separating such compounds from their biological source typically involves a combination of chromatographic techniques.

The initial step usually involves the extraction of the ascidian biomass with organic solvents to create a crude extract. This extract is then subjected to a series of chromatographic separations to progressively purify the target compound. These methods often include:

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities to achieve a preliminary separation of compounds based on their solubility.

Column Chromatography: The partially purified fractions are then subjected to column chromatography, often using silica (B1680970) gel or other stationary phases, with a gradient of solvents to further separate the components.

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using reversed-phase HPLC. This high-resolution technique allows for the separation of closely related compounds, ultimately yielding pure this compound.

This systematic application of chromatographic techniques is essential for obtaining a pure sample of this compound, which is a prerequisite for accurate structural elucidation and further scientific investigation.

Spectroscopic and Analytical Techniques for Structural Characterization of this compound

The determination of the intricate molecular structure of this compound relies on a suite of advanced spectroscopic and analytical techniques. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is instrumental in determining the molecular formula of this compound. By precisely measuring the mass-to-charge ratio of the molecular ion, researchers can deduce the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized:

¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: This experiment reveals the chemical shifts of the carbon atoms in the molecule, indicating their bonding environment.

2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

The collective data from these spectroscopic techniques provide the necessary pieces of the structural puzzle to assemble the complete and accurate structure of this compound.

Delineation of the Core Dimeric Polysulfur Aromatic Amine Molecular Architecture of this compound

Through the meticulous analysis of spectroscopic data, the molecular architecture of this compound has been established as a dimeric polysulfur aromatic amine. researchgate.netrsc.org This complex structure is composed of two identical monomeric units linked together by sulfur atoms.

The monomeric unit is a substituted aromatic amine. The dimeric nature of this compound is confirmed by the NMR data, which shows a set of signals corresponding to two identical halves of the molecule. The key to understanding the complete structure lies in the interpretation of the 2D NMR data, particularly HMBC correlations. These long-range correlations reveal the points of connection between the two monomeric units through the polysulfide bridges.

The precise arrangement of the sulfur atoms in the polysulfide chain is a critical aspect of the structure. While the exact number of sulfur atoms and their linkage pattern are determined through a combination of mass spectrometry and detailed NMR analysis, the presence of these sulfur bridges is a defining characteristic of the lissoclibadin family of compounds.

Below is a table summarizing the key structural features of this compound:

FeatureDescription
Core Structure Dimeric Aromatic Amine
Key Heteroatoms Nitrogen, Sulfur
Linkage Polysulfide Bridges
Monomeric Unit Substituted Aromatic Amine

The successful elucidation of this intricate dimeric polysulfur aromatic amine architecture is a testament to the power of modern spectroscopic techniques in natural product chemistry.

Biosynthesis and Biogenesis of Lissoclibadin 3

Hypothesized Biosynthetic Pathways of Polysulfur Alkaloids in Marine Organisms

The biosynthesis of polysulfur alkaloids like Lissoclibadin 3 in marine organisms is not yet fully elucidated, but scientific evidence allows for the formulation of credible hypotheses. The core structure of these alkaloids is derived from dopamine (B1211576). researchgate.net The biosynthesis is thought to commence with the amino acid L-tyrosine, which is converted to L-DOPA and subsequently decarboxylated to form dopamine. beilstein-journals.org

A proposed pathway for the formation of related polysulfur alkaloids, such as varacin, provides a framework for understanding the potential biosynthesis of lissoclibadins. This process likely involves the reaction of dopamine with a sulfur source. While the exact enzymatic mechanisms are still under investigation, it is hypothesized that specific enzymes catalyze the incorporation of sulfur atoms and the subsequent cyclization and dimerization to form the complex structures of these alkaloids. researchgate.netnih.gov For instance, the biosynthesis of other sulfur-containing natural products often involves enzymes like cysteine desulfurases, which mobilize sulfur from cysteine. nih.gov

The formation of the diaryl thioether and polysulfide linkages seen in lissoclibadins is a key area of investigation. It has been proposed that reactions analogous to the Ullmann condensation could be involved in forming the thioether bonds. beilstein-journals.org

Investigating the Role of Symbiotic Microorganisms in this compound Production

A substantial body of evidence suggests that many secondary metabolites isolated from ascidians are, in fact, produced by symbiotic microorganisms. nih.govnih.govnih.gov Ascidians of the genus Lissoclinum are known to host a diverse array of microbial symbionts, including cyanobacteria and proteobacteria. nih.govfrontiersin.org These symbiotic relationships are often crucial for the host's defense, with the microbes producing potent bioactive compounds. nih.govnih.gov

Several factors point to a microbial origin for this compound:

Chemical Similarity: Many ascidian-derived compounds are identical or structurally similar to metabolites produced by bacteria. nih.gov

Host-Symbiont Specificity: The presence of specific secondary metabolites often correlates with particular symbiotic microbial communities within the ascidian. mdpi.com

Biosynthetic Machinery: The complex enzymatic machinery required for the synthesis of intricate molecules like this compound is more commonly found in microorganisms than in their hosts. nih.govnih.gov

While direct experimental proof for this compound's production by a specific symbiont is still pending, the prevailing hypothesis in the scientific community is that symbiotic bacteria residing within Lissoclinum cf. badium are the true producers of this potent alkaloid. nih.govnih.gov

Enzymatic and Metabolic Precursors Involved in this compound Formation

The biosynthesis of this compound is dependent on specific metabolic precursors and a cascade of enzymatic reactions.

Metabolic Precursors: The primary building blocks for this compound are derived from common metabolic pathways:

PrecursorBiosynthetic Origin
L-Tyrosine An aromatic amino acid that serves as the initial precursor. beilstein-journals.org
L-DOPA Formed from the hydroxylation of L-Tyrosine. beilstein-journals.org
Dopamine The core structural unit of lissoclibadins, formed by the decarboxylation of L-DOPA. researchgate.netbeilstein-journals.org
Sulfur Source Likely derived from cysteine or other sulfur-containing compounds within the cell. nih.gov

Enzymatic Precursors (Hypothesized): The specific enzymes involved in this compound biosynthesis have not been definitively identified. However, based on the proposed biosynthetic pathway and knowledge from related metabolic processes, the following types of enzymes are likely involved:

Enzyme TypeHypothesized Function in this compound Biosynthesis
Tyrosine Hydroxylase Catalyzes the conversion of L-Tyrosine to L-DOPA. beilstein-journals.org
DOPA Decarboxylase Catalyzes the decarboxylation of L-DOPA to produce dopamine. beilstein-journals.org
Sulfur-transferring Enzymes (e.g., Cysteine Desulfurase) Mobilize sulfur from a donor molecule for incorporation into the alkaloid structure. nih.gov
Oxidoreductases/Oxygenases Likely involved in the modification of the aromatic ring and the formation of reactive intermediates for cyclization and dimerization. beilstein-journals.org
Condensation Enzymes Catalyze the joining of monomeric units to form the dimeric structure of this compound.

In biochemistry, many enzymes are produced as inactive precursors known as zymogens or proenzymes, which require a biochemical change to become active. It is plausible that some of the enzymes in the this compound biosynthetic pathway are regulated in this manner to control the production of this potent compound.

Chemical Synthesis and Derivatization Strategies for Lissoclibadin 3

Total Synthesis Approaches Towards Lissoclibadin 3

A complete total synthesis of this compound has not been explicitly detailed in the currently available scientific literature. However, the synthesis of related polysulfur aromatic alkaloids and the monomeric precursors provides a foundational basis for a proposed synthetic strategy. The general approach would logically involve the synthesis of the monomeric unit followed by a controlled dimerization to yield the final natural product.

The monomeric unit of this compound is a dopamine-derived structure. The synthesis of such monomers can be achieved through established aromatic chemistry. A plausible synthetic route would likely commence with a commercially available substituted benzene (B151609) derivative, which would undergo a series of functional group interconversions to introduce the requisite amine and sulfur functionalities.

The key challenge in the total synthesis of this compound lies in the selective dimerization of the monomeric precursor. Various methods for the dimerization of thio-aromatic compounds have been reported and could be applicable. These methods often employ oxidative coupling conditions to form the disulfide or polysulfide bridges that are characteristic of the lissoclibadin family. rsc.orgchim.it Iron-catalyzed C-H/C-H coupling has also emerged as a powerful tool for the dimerization of thiophene-containing compounds, which could potentially be adapted for the synthesis of lissoclibadin-type structures. springernature.com

A proposed retrosynthetic analysis for this compound is outlined below:

Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionsPrecursors
This compound (Dimer)C-S bondsMonomeric Thio-aromatic Unit
Monomeric UnitC-N, C-S bondsSubstituted Benzene Derivative

The successful execution of a total synthesis would provide a definitive confirmation of its structure and open avenues for the synthesis of novel analogues.

Semi-synthetic Routes for this compound Analogues

Semi-synthesis, which involves the chemical modification of the natural product or a closely related precursor, is a valuable strategy for generating analogues of complex natural products like this compound. While specific semi-synthetic studies on this compound are not extensively documented, research on the related lissoclimide family of compounds demonstrates the utility of this approach. nih.govnih.gov

For this compound, a semi-synthetic approach could involve:

Modification of the Aromatic Core: Introduction of various substituents onto the aromatic rings of the monomeric unit prior to dimerization could yield a library of analogues with diverse electronic and steric properties.

Alteration of the Polysulfide Bridge: The length and oxidation state of the sulfur bridge could be modified. For instance, reduction of a disulfide to a thiol, followed by alkylation, could introduce new functionalities.

Functionalization of the Amine Group: The peripheral amine groups are amenable to a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, to explore the structure-activity relationships (SAR).

These semi-synthetic modifications would be instrumental in probing the key structural features required for the biological activity of this compound.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design of novel this compound derivatives is guided by the existing structure-activity relationship (SAR) data for the lissoclibadin family. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net Computational modeling can also play a significant role in predicting the binding of designed analogues to their biological targets. researchgate.net

Key considerations for the rational design of this compound derivatives include:

Modulating Lipophilicity: The introduction or removal of polar or non-polar groups can alter the pharmacokinetic properties of the molecule.

Introducing Conformational Constraints: The incorporation of rigid structural elements can lock the molecule into a specific bioactive conformation, potentially enhancing its potency and selectivity.

Mimicking Key Pharmacophoric Features: The synthesis of simplified analogues that retain the essential pharmacophoric elements of this compound can lead to the development of more synthetically accessible and potent compounds.

The synthesis of these rationally designed derivatives would rely on the synthetic methodologies developed for the total and semi-synthesis of the natural product and its analogues.

Methodologies for Directed Structural Modification to Create Analogues

Directed structural modification is a key strategy for systematically exploring the SAR of this compound and developing improved analogues. This involves making specific, planned changes to the molecule's structure and assessing the impact on its biological activity.

Table of Methodologies for Directed Structural Modification:

Target MoietyModification StrategyPotential Impact
Aromatic RingsHalogenation, Nitration, Friedel-Crafts Acylation/AlkylationAltered electronic properties, steric bulk, and potential for new interactions with the biological target.
Amine Side ChainAcylation, Alkylation, Reductive AminationModified polarity, basicity, and steric hindrance.
Sulfur BridgeOxidation (to sulfoxides, sulfones), Reduction (to thiols), Variation of sulfur atom numberChanges in geometry, polarity, and reactivity of the polysulfide linkage.

The insights gained from these directed modifications are crucial for building a comprehensive SAR model for the lissoclibadin class of compounds, which in turn informs the design of next-generation analogues with enhanced therapeutic potential. Studies on related marine alkaloids have demonstrated that even subtle structural changes can lead to significant differences in biological activity. mdpi.com

Molecular and Cellular Pharmacology of Lissoclibadin 3

Diverse Biological Activities in Preclinical Models

Lissoclibadin 3, along with other lissoclibadins and lissoclinotoxins, has been evaluated for its biological effects in various preclinical models. researchgate.netnih.govresearchgate.net These marine-derived compounds have shown a range of activities, including antineoplastic properties against several human cancer cell lines. researchgate.netfigshare.com

Antineoplastic Activities in Cancer Cell Lines

This compound has demonstrated growth inhibitory effects against a variety of human solid tumor cell lines. researchgate.netfigshare.com However, its potency has been noted to be less than that of other related compounds like lissoclibadin 1 and lissoclibadin 2. researchgate.netebi.ac.uk

This compound has been shown to inhibit the growth of the HCT-15 human colon adenocarcinoma cell line. researchgate.netfigshare.com While specific quantitative data for this compound's activity against DLD-1 and HCT116 is not extensively detailed in the provided results, studies have examined the effects of the broader lissoclibadin family on these cell lines. For instance, Lissoclibadin 2 displayed potent inhibitory activity against both DLD-1 and HCT116 cells. researchgate.netebi.ac.uk The DLD-1 and HCT-15 cell lines are known to be derived from the same individual but have different clonal origins and chromosome changes. nih.govatcc.org

Table 1: Investigated Colon Adenocarcinoma Cell Lines

Cell Line Description
HCT-15 A human colon adenocarcinoma cell line. mdpi.com
DLD-1 A human colon adenocarcinoma cell line. atcc.org

| HCT116 | A human colorectal carcinoma cell line. mdpi.com |

The antineoplastic activity of this compound has been observed against the MCF-7 breast adenocarcinoma cell line. researchgate.netfigshare.com While direct data on this compound's effect on the MDA-MB-231 cell line is limited, other related lissoclibadins have shown significant cytotoxic effects against this and other breast cancer cell lines. researchgate.netebi.ac.uk The MDA-MB-231 cell line is known for its invasive properties, while the MCF-7 line is a non-metastatic breast cancer cell line. mdpi.comnih.gov

Table 2: Investigated Breast Adenocarcinoma Cell Lines

Cell Line Description
MDA-MB-231 A human breast adenocarcinoma cell line, often used as a model for triple-negative breast cancer. nih.govmdpi.com

| MCF-7 | A human breast adenocarcinoma cell line. researchgate.netarchivesofmedicalscience.com |

This compound has demonstrated growth-inhibitory effects against the HeLa-S3 cervix adenocarcinoma cell line. researchgate.netfigshare.com The HeLa-S3 cell line is a clonal derivative of the original HeLa cell line and is widely used in cancer research. atcc.orgaltogen.com

Table 3: Investigated Cervix Adenocarcinoma Cell Line

Cell Line Description

| HeLa-S3 | A clonal derivative of the HeLa human cervical adenocarcinoma cell line. atcc.orglgcstandards.com |

While this compound itself was found to be less active compared to some of its structural relatives, the broader class of lissoclibadins has been tested against renal cancer cell lines. researchgate.netebi.ac.uk Specifically, Lissoclibadin 2 showed potent inhibitory activity against the ACHN human renal cancer cell line. researchgate.netebi.ac.uk The ACHN cell line is a recognized model for studying human renal cell adenocarcinoma. researchgate.netnih.gov

Table 4: Investigated Renal Cancer Cell Line

Cell Line Description

| ACHN | A human renal cell adenocarcinoma cell line. nih.gov |

Similar to the findings in renal cancer, the activity of the lissoclibadin family has been explored in non-small-cell lung cancer. Lissoclibadin 2 demonstrated potent growth inhibitory activity against the NCI-H460 cell line. researchgate.netebi.ac.uk The NCI-H460 cell line was derived from a patient with large cell lung cancer and is a common model in lung cancer research. cytion.comcytion.comatcc.org

Table 5: Investigated Non-Small-Cell Lung Cancer Cell Line

Cell Line Description

| NCI-H460 | A human non-small-cell lung cancer cell line. cytion.comatcc.org |

Effects on Promyelocytic Leukemia Cell Lines (e.g., HL-60)

This compound, a polysulfur aromatic alkaloid isolated from the tropical ascidian Lissoclinum cf. badium, has demonstrated notable effects on the human promyelocytic leukemia cell line, HL-60. nih.govencyclopedia.pub Research has established that this compound inhibits the proliferation of HL-60 cells in a dose-dependent fashion. nih.gov Specifically, at concentrations ranging from 1 to 10 μM, the compound reduced cell proliferation by 20-90%. nih.gov

In addition to its anti-proliferative effects, this compound exhibits moderate cytotoxicity against HL-60 cells, particularly at concentrations between 5 and 10 μM. nih.govencyclopedia.pub The concentration required to inhibit 50% of cell growth (IC50) for this compound against HL-60 cells has been reported to be 5.5 µM. nih.gov The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is widely used in cancer research as it can be induced to differentiate into mature granulocytes, making it a valuable model for studying the molecular events of myeloid differentiation and apoptosis. nih.govfrontiersin.org

Concentration (μM)Effect on HL-60 CellsReference
1 - 10Inhibited cell proliferation by 20-90% nih.gov
5 - 10Exhibited moderate cytotoxicity nih.govencyclopedia.pub
5.5IC50 value nih.gov

Antimicrobial Potential (e.g., against Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae)

The antimicrobial potential of the lissoclibadin class of compounds has been investigated, although data specifically for this compound is limited. Studies on related polysulfide alkaloids have indicated weak antibacterial activities against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net Furthermore, investigations into related compounds, specifically lissoclibadins 5, 6, and 7, have shown inhibitory activity against the yeast Saccharomyces cerevisiae. researchgate.net While these findings suggest a broad, albeit potentially weak, spectrum of antimicrobial action for the compound class, specific minimum inhibitory concentration (MIC) values for this compound against these organisms are not widely documented in the reviewed literature. researchgate.net

OrganismObserved Activity (for Lissoclibadin Class)Reference
Staphylococcus aureusWeak antibacterial activity researchgate.net
Escherichia coliWeak antibacterial activity researchgate.net
Saccharomyces cerevisiaeInhibitory activity (observed for related lissoclibadins) researchgate.net

Antiviral Investigations

While some marine natural products, including certain alkaloids derived from ascidians, have been noted for their antiviral properties, specific antiviral investigations focusing on this compound are not prominently featured in published research. nih.govmdpi.com General screening has suggested that this compound may possess antiviral properties, but detailed studies confirming this activity and identifying specific viral targets are lacking. mdpi.com Research on other ascidian-derived compounds, such as rossinones A and B, has shown moderate antiviral activity, indicating that this class of marine organisms is a promising source for such agents. nih.gov However, dedicated studies to confirm and characterize a direct antiviral role for this compound have yet to be reported.

Immunomodulatory Effects (e.g., modulation of IL-8 production)

This compound has been shown to exert distinct immunomodulatory effects, specifically by influencing cytokine production in leukemia cells. nih.govencyclopedia.pub In studies using phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated HL-60 cells, this compound was found to increase the production of Interleukin-8 (IL-8) in a dose-dependent manner. nih.govencyclopedia.pub This effect was most pronounced at higher concentrations, typically between 3 and 10 μM. encyclopedia.pub

IL-8 is a chemokine involved in inflammatory responses, and its modulation can impact tumor progression and immune system engagement. nih.govnih.gov The ability of this compound to increase IL-8 production suggests a potential link between its cytotoxic activity and the stimulation of an immune response. mdpi.com This activity is not shared by all related isomers, indicating that specific structural features of this compound are crucial for its immunomodulatory function. nih.gov

ConditionEffect of this compoundReference
PMA-stimulated HL-60 cells (3-10 µM)Dose-dependent increase in IL-8 production nih.govencyclopedia.pub

Elucidation of Molecular Mechanisms of Action

Research into the molecular pharmacology of this compound points toward a multi-faceted mechanism of action targeting fundamental cellular processes like cell cycle progression and programmed cell death.

Apoptosis Induction Pathways (e.g., Caspase-Dependent Apoptosis, Intrinsic Pathway)

A primary mechanism for the cytotoxicity of the lissoclibadin family is the induction of apoptosis, or programmed cell death. encyclopedia.pubsemanticscholar.org The process is often mediated by a family of cysteine proteases known as caspases. nih.govaging-us.com Evidence strongly points to the involvement of the intrinsic apoptotic pathway, which is centered around the mitochondria. nih.govencyclopedia.pub

Studies on the closely related compound Lissoclibadin 1 have shown that it triggers apoptosis through the mitochondrial-dependent intrinsic pathway. encyclopedia.pub This pathway involves the release of cytochrome c from the mitochondria into the cytoplasm. nih.govplos.org The released cytochrome c then associates with other proteins to form a complex called the apoptosome, which activates an initiator caspase, specifically caspase-9. nih.gov Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to its death. nih.govencyclopedia.pub Given the structural similarity and shared biological effects, it is highly probable that this compound induces cell death in susceptible cancer cells through this same caspase-dependent intrinsic apoptotic pathway.

Regulation of Cell Proliferation

This compound has demonstrated the ability to modulate cell proliferation, a key process in cancer development. khanacademy.org Studies on the human promyelocytic leukemia cell line HL-60 revealed that this compound inhibits cell proliferation in a dose-dependent manner. nih.govresearchgate.net At concentrations ranging from 1 to 10 μM, it achieved a 20-90% inhibition of HL-60 cell proliferation. researchgate.net However, this antiproliferative activity was accompanied by moderate cytotoxicity at higher concentrations of 5–10 μM. nih.govresearchgate.net

In comparison to other related compounds isolated from the ascidian Lissoclinum cf. badium, this compound was found to be less active than lissoclibadin 1, lissoclibadin 2, and lissoclinotoxin F. researchgate.net Despite its lower potency, the compound's ability to interfere with cell growth highlights its potential as a subject for further investigation in cancer research. ontosight.ai The mechanisms underlying this antiproliferative effect are thought to involve the induction of apoptosis, as suggested by studies on similar marine-derived compounds. researchgate.net

Interestingly, research on the effects of lissoclibadins on interleukin-8 (IL-8) production in PMA-stimulated HL-60 cells showed that this compound, along with lissoclibadin 2 and another compound, increased IL-8 production. nih.govresearchgate.net Since IL-8 is implicated in tumor progression, the regulation of its production is a significant area of study. nih.gov The observation that this compound influences both cell proliferation and IL-8 production suggests a complex mechanism of action that warrants further exploration. nih.govresearchgate.net

Identification of Specific Cellular and Molecular Targets

While the precise molecular targets of this compound are not yet fully elucidated, research points towards its interaction with pathways that are crucial for cell survival and proliferation. nih.gov The cytotoxic and antiproliferative effects observed in cancer cell lines suggest that this compound may interfere with key components of the cell cycle or apoptotic machinery. researchgate.netfrontiersin.org Many marine alkaloids are known to induce apoptosis, block the cell cycle, and inhibit angiogenesis by targeting specific oncogenic pathways. frontiersin.org

One potential area of interaction is the cellular machinery controlling microtubule assembly. However, initial investigations revealed that this compound and its related compounds did not inhibit the assembly of microtubule proteins in vitro. researchgate.net This finding suggests that its mechanism of action differs from that of other microtubule-targeting anticancer agents like the vinca (B1221190) alkaloids. kau.edu.sa

Further research into the broader class of polysulfide alkaloids from which this compound is derived indicates that these compounds are known for their antitumor activity against a variety of cancer cell lines. researchgate.netresearchgate.net The induction of apoptosis is a commonly proposed mechanism for these compounds. researchgate.net For instance, studies on related marine compounds have shown increased expression of caspase-3, caspase-8, and Bax proteins, alongside a decrease in the Bcl-2/Bax ratio, which are all indicative of apoptosis induction. researchgate.net Although direct evidence for this compound is still forthcoming, these findings from analogous compounds provide a strong basis for future investigation into its specific molecular interactions. The potential for these compounds to act as inhibitors of protein kinases, such as Pim kinases which are often overexpressed in cancers, is also an area of interest. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective derivatives. gardp.orgoncodesign-services.com For this compound and its analogues, SAR studies have provided initial insights into the structural features that govern their cytotoxic and antiproliferative effects. researchgate.net

Correlative Analysis of Structural Features and Differential Biological Responses

This compound is a dimeric polysulfide alkaloid. researchgate.net Its structure, along with those of its analogues, has been a key focus of SAR studies. researchgate.net Comparisons between this compound and other related compounds have revealed significant differences in biological activity based on their structural variations. researchgate.netresearchgate.net

Furthermore, the activity of this compound and its analogues on IL-8 production in HL-60 cells also showed a clear structure-dependent response. researchgate.net While this compound and lissoclibadin 2 induced IL-8 production, other structurally related compounds, such as lissoclibadin 1 and lissoclinotoxin E, did not. researchgate.net These findings underscore that subtle structural modifications, such as the difference between a disulfide and a sulfide (B99878) bond or the cis/trans orientation of the dimeric structure, can lead to remarkable differences in biological activity. researchgate.netresearchgate.net However, a definitive correlation between the structures of these compounds and their activities on cell proliferation, cytotoxicity, and IL-8 production has been difficult to establish, indicating the complexity of their mechanism of action. nih.gov

Table 1: Comparative Activity of this compound and Related Compounds

Compound Structure Cytotoxicity against Cancer Cell Lines IL-8 Production Induction in HL-60 Cells
Lissoclibadin 1 Trimer Strong No
Lissoclibadin 2 Dimer (disulfide bond) Strong Yes
This compound Dimer (two sulfide bonds) Less Active Yes
Lissoclinotoxin F Dimer (disulfide/sulfide, cis) Strong Not specified

This table is generated based on data from multiple sources. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgjocpr.com While specific QSAR models exclusively for this compound are not extensively reported in the available literature, the principles of QSAR are highly applicable to this class of compounds to predict the activity of new analogues. mdpi.com

The development of a QSAR model for lissoclibadin derivatives would involve calculating various molecular descriptors for a series of related compounds and correlating these descriptors with their measured biological activities, such as IC50 values against different cancer cell lines. nih.govmdpi.com These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters. jocpr.com

By establishing a statistically significant QSAR model, it would be possible to predict the antiproliferative activity of novel, unsynthesized lissoclibadin analogues. wikipedia.org This predictive capability can guide the synthesis of new compounds with potentially enhanced potency and selectivity, thereby accelerating the drug discovery process. oncodesign-services.com The insights gained from such models can help in understanding which structural features are most important for the desired biological effect. jocpr.com

In silico and Computational Approaches in SAR Elucidation

In silico and computational methods are increasingly used to elucidate SAR and predict the biological activities of natural products. tjnpr.orgpurdue.edu For this compound and its analogues, computational approaches such as molecular docking and molecular dynamics simulations can provide valuable insights into their mechanism of action at the molecular level. plos.orgnih.gov

Molecular docking studies could be employed to predict the binding affinity of this compound and its analogues to potential protein targets, such as those involved in cell cycle regulation or apoptosis. mdpi.com For example, docking these compounds into the active sites of kinases or other enzymes implicated in cancer could help identify likely molecular targets and explain the observed differences in activity among the analogues. plos.org

Furthermore, computational modeling has been used to assign the complex structures of lissoclibadin analogues, which is a prerequisite for any meaningful SAR analysis. researchgate.net These computational tools, in conjunction with experimental data, can help build a more comprehensive understanding of the SAR of the lissoclibadin family of compounds, ultimately guiding the design of new and more effective anticancer agents. purdue.edu

Preclinical Research and Lead Optimization of Lissoclibadin 3

In vitro Pharmacological Profiling and Assay Development

The initial stages of preclinical research involve characterizing the biological activity of a compound using in vitro methods. nuvisan.com These laboratory-based assays are fundamental for determining a compound's efficacy and its mechanism of action at a cellular and molecular level. numberanalytics.combioduro.com

Cell-based assays are crucial for assessing the physiological and cytotoxic effects of a potential drug candidate on living cells. nuvisan.comnumberanalytics.com Lissoclibadin 3 has been evaluated for its growth-inhibitory activity against various human cancer cell lines.

Research has demonstrated that this compound inhibits the growth of several human solid tumor cell lines. nih.govacs.org In one study, it was shown to be active against colon adenocarcinoma (HCT-15), cervix adenocarcinoma (HeLa-S3), breast adenocarcinoma (MCF-7), and mesothelioma (NCI-H28) cell lines. nih.govacs.org Another study reported its inhibitory effects on the human promyelocytic leukemia cell line HL-60, where it inhibited cell proliferation in a dose-dependent manner at concentrations between 1 and 10 μM. nih.gov Moderate cytotoxicity was also observed in HL-60 cells at concentrations of 5–10 μM. nih.gov

However, comparative studies have indicated that the cytotoxic potency of this compound is lower than that of other related compounds isolated from the same ascidian. researchgate.netjst.go.jpnih.gov Specifically, it was found to be less active than Lissoclibadin 1 (a trimeric compound) and Lissoclibadin 2 (a dimeric structural isomer). researchgate.netjst.go.jpnih.gov

Table 1: Human Cancer Cell Lines Tested for Susceptibility to this compound

Cell LineCancer TypeResultCitation
HCT-15Colon AdenocarcinomaGrowth Inhibition nih.govacs.org
HeLa-S3Cervix AdenocarcinomaGrowth Inhibition nih.govacs.org
MCF-7Breast AdenocarcinomaGrowth Inhibition nih.govacs.orgfrontiersin.org
NCI-H28MesotheliomaGrowth Inhibition nih.govacs.org
HL-60Promyelocytic LeukemiaProliferation Inhibition, Moderate Cytotoxicity nih.gov

Biochemical assays are designed to investigate the direct interaction between a compound and its molecular target, such as an enzyme or receptor. bioduro.comnuvisan.compharmaron.com These assays are vital for elucidating the mechanism of action. arxiv.org

For the lissoclibadin family, the precise molecular targets are not yet fully elucidated. However, some initial biochemical investigations have been performed. One study involving this compound and its analogues (lissoclibadins 1-7) found that none of the tested compounds inhibited the assembly of microtubule proteins in vitro, suggesting that their cytotoxic mechanism does not involve direct interaction with tubulin. nih.gov While lissoclibadins are recognized for their antitumor activity, the specific biochemical pathways directly modulated by this compound remain an area for further investigation. researchgate.netresearchgate.net

In vivo Efficacy Studies in Established Disease Models

Following promising in vitro results, drug candidates are typically advanced to in vivo studies using animal models to evaluate their efficacy and effects within a whole living organism. ontosight.aimdpi.com

For cancer research, xenograft models are commonly established by implanting human tumor cells into immunocompromised mice. xenograft.netoncodesign-services.comantineo.fr These models allow for the assessment of a drug's antitumor activity against a human tumor growing in a living system. mdpi.com

While specific in vivo studies focusing exclusively on this compound have not been detailed in the reviewed literature, relevant disease models have been successfully used for its more potent analogue, Lissoclibadin 1. nih.govacs.org For instance, nude mice bearing HCT-15 human colon cancer xenografts were utilized to assess the antitumor effects of Lissoclibadin 1. researchgate.netacs.org Given that this compound also shows in vitro activity against the HCT-15 cell line, this xenograft model would be considered relevant for its future in vivo evaluation. nih.govacs.org

In vivo studies have demonstrated that Lissoclibadin 1 can suppress tumor growth in nude mice with HCT-15 xenografts without causing significant adverse effects. nih.govacs.org Furthermore, Lissoclibadin 2 was found to have no toxicity in mice following a single 50 mg/kg treatment. researchgate.netnih.gov However, specific data on the therapeutic response or biological impact of this compound in any animal model is not prominently available in the existing scientific literature. Research efforts appear to have prioritized the in vivo assessment of its more potent structural relatives.

Lead Optimization Strategies for Enhancing Biological Potency and Target Selectivity

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its key properties, such as potency, selectivity, and pharmacokinetic profile. nih.govvipergen.comnjbio.com

The preclinical data for the lissoclibadin family provides valuable structure-activity relationship (SAR) insights that can guide lead optimization. This compound is a dimeric alkaloid characterized by a structure connected by two sulfide (B99878) bonds. researchgate.netjst.go.jpnih.gov Comparative studies have consistently shown it to be less potent than Lissoclibadin 1, which has a trimeric structure, and Lissoclibadin 2, a dimeric isomer connected by a disulfide bond. researchgate.netjst.go.jpnih.gov

This suggests several potential strategies for optimizing the this compound scaffold:

Scaffold Hopping: This strategy involves replacing the central molecular core with a different one while maintaining the key binding interactions. vipergen.com By understanding the pharmacophore of the lissoclibadins, new scaffolds could be designed to mimic the active conformations of Lissoclibadin 1 and 2, potentially leading to improved potency and more favorable drug-like properties.

Enhancing Target Selectivity: While the specific targets are not fully known, further research into the mechanism of action of the more potent lissoclibadins would enable the rational design of this compound analogues with enhanced selectivity, aiming to maximize efficacy while minimizing potential off-target effects. mdpi.com

Rational Molecular Design and Modification Approaches

Rational molecular design is a cornerstone of lead optimization, utilizing existing knowledge of a compound's structure and biological activity to make purposeful modifications. acs.org The goal is to establish a clear Structure-Activity Relationship (SAR), which maps specific chemical features to their biological effects. For the lissoclibadin family of compounds, initial studies have provided crucial insights that guide this rational approach.

Research has shown that the oligomeric state and the nature of the sulfur bridges are critical determinants of cytotoxic potency. researchgate.netnih.gov Lissoclibadin 1, a trimeric version, has been found to be the most potent of the series, suggesting that molecular size and complexity contribute significantly to its activity. researchgate.netacs.org In contrast, the dimeric lissoclibadins, including this compound, generally show lower activity. researchgate.net

Further differentiation is seen within the dimers. Lissoclibadin 2 and this compound are structural isomers, but Lissoclibadin 2, which possesses a mix of disulfide and sulfide bonds, is more potent than this compound, which is connected by two sulfide bonds. researchgate.netnih.gov This finding highlights the electronic and conformational influence of the polysulfide chain on the molecule's interaction with its biological target.

These initial findings inform several rational design strategies for optimizing the this compound scaffold:

Modification of Sulfur Linkages: Systematically altering the number and type of sulfur atoms (e.g., creating disulfide or trisulfide bridges) to mimic the more active analogues like Lissoclibadin 2.

Alteration of the Aromatic Core: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) onto the aromatic rings to modulate electronic properties and potentially improve target binding.

Synthesis of Novel Dimers and Trimers: Creating hybrid molecules that combine features from the most active lissoclibadins to explore new areas of chemical space and enhance potency.

By comparing the known lissoclibadin compounds, a foundational SAR can be established to guide the synthesis of new, potentially more effective, derivatives.

Table 1: Structural and Activity Comparison of Select Lissoclibadin Compounds

High-Throughput Screening Methodologies in Lead Optimization

High-Throughput Screening (HTS) is a critical technology in drug discovery that uses automation and miniaturization to test vast numbers of compounds against a biological target. upmbiomedicals.combmglabtech.com While initially used to identify novel "hits" from large libraries, HTS is equally vital during lead optimization. upmbiomedicals.comnih.gov In this phase, HTS is employed to rapidly evaluate the newly synthesized analogues derived from rational design, providing essential data on their potency and selectivity. researchgate.net

For a lead optimization program centered on this compound, HTS methodologies would primarily involve cell-based assays to measure cytotoxicity against a panel of human cancer cell lines. The initial discovery and characterization of lissoclibadins, including this compound, utilized such assays to determine their growth-inhibitory activity. acs.orgnih.govnih.gov

The process for lead optimization screening would involve:

Assay Development: Establishing robust and reproducible cell-based assays in multi-well formats (e.g., 96, 384, or 1536-well plates). bmglabtech.comsouthernresearch.org

Compound Library Screening: Testing the library of newly designed lissoclibadin analogues across a range of concentrations to determine their potency (e.g., IC50 values) against various cancer cell lines.

Data Analysis: Using automated plate readers and specialized software to process the large volumes of data generated, identifying analogues with improved activity compared to the parent compound, this compound. bmglabtech.com

This iterative cycle of rational design, synthesis, and HTS allows medicinal chemists to quickly refine the SAR and converge on lead candidates with an optimal balance of properties. upmbiomedicals.com

Table 2: Reported In Vitro Cytotoxicity of this compound and Related Compounds

Application of Artificial Intelligence and Machine Learning in Lead Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery landscape by accelerating timelines and improving the quality of candidate selection. gjpb.depreprints.org In the context of lead optimization for this compound, AI and ML can be applied in several impactful ways.

Predictive Modeling and Virtual Screening: AI-driven techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build predictive models. gjpb.de By using the known structures and associated cytotoxic activities of the lissoclibadin family as a training dataset, an ML algorithm can learn the complex relationships between chemical features and biological effect. preprints.org This trained model can then be used to:

Virtually screen vast, computationally-generated libraries of lissoclibadin analogues, far more than could be synthesized and tested physically. preprints.org

Prioritize candidates for synthesis by predicting their potency, thus focusing laboratory resources on the most promising compounds. preprints.org

Propose novel chemical scaffolds with enhanced properties by using generative models. preprints.orgpreprints.org

ADMET Prediction: A significant challenge in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Progress in applying AI/ML to lead optimization has been particularly focused on predicting these properties early in the process. researchgate.netnih.gov AI models trained on large pharmacological datasets can predict the likely ADMET profile of novel lissoclibadin analogues, helping to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. gjpb.depreprints.org

By combining rational design with the predictive power of AI and the rapid feedback of HTS, the lead optimization of the this compound scaffold can be conducted with greater speed and efficiency, increasing the probability of identifying a successful clinical candidate. southernresearch.org

Table of Mentioned Compounds

Advanced Research Methodologies and Integrated Approaches

Application of Metabolomics in Understanding Lissoclibadin 3's Biological Effects

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of cellular activity. thermofisher.com In the context of this compound research, metabolomics can be applied to understand the downstream biochemical effects of the compound. By comparing the metabolite profiles of cells treated with this compound to untreated controls, researchers can identify metabolic pathways that are significantly altered.

Proteomics Investigations for Identifying Cellular Targets and Pathway Perturbations

Proteomics, the comprehensive analysis of proteins, is a powerful tool for identifying the direct cellular targets of a compound and understanding the subsequent signaling cascades. mdpi.comcnio.es In the study of this compound, proteomics can be employed to pinpoint which proteins the compound interacts with, leading to its observed biological effects, such as cytotoxicity against cancer cell lines. jst.go.jpresearchgate.net

Methodologies such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that bind to this compound. Furthermore, quantitative proteomics approaches can compare the protein expression profiles of cells before and after treatment with the compound. nih.gov This can reveal changes in the abundance of proteins involved in specific cellular pathways, such as apoptosis, cell cycle regulation, or stress responses. For example, an observed upregulation of caspase proteins following this compound treatment would provide strong evidence for its role in inducing programmed cell death. nih.govacs.org Identifying these protein targets and perturbed pathways is a critical step in elucidating the compound's mechanism of action. nih.govfrontiersin.org

Integration of Multi-Omic Data for Comprehensive Biological Understanding

A truly comprehensive understanding of this compound's biological impact can be achieved through the integration of multiple "omic" datasets, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This multi-omic approach provides a systems-level view of the cellular response to the compound, from the initial genetic and transcriptional changes to the downstream functional alterations at the protein and metabolite levels. mixomics.orgnih.gov

By combining these different layers of biological information, researchers can construct detailed models of the pathways affected by this compound. researchgate.net For example, transcriptomic data might show the upregulation of a particular gene, proteomics could confirm an increase in the corresponding protein, and metabolomics could reveal changes in the metabolites associated with that protein's function. This integrated approach helps to build a more complete and robust picture of the compound's mechanism of action, moving beyond a single-target focus to a network-level understanding. nih.gov

Advanced Microscopy and Imaging Techniques for Cellular and Subcellular Analysis

Advanced microscopy and imaging techniques are indispensable for visualizing the cellular and subcellular effects of this compound. globalbioimaging.orguq.edu.au Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy allow researchers to observe the compound's impact on cellular morphology, protein localization, and organelle integrity in real-time and with high spatial resolution. mdpi.com

For instance, fluorescently labeling key cellular components, such as the cytoskeleton or mitochondria, can reveal disruptions caused by this compound. nih.gov Live-cell imaging can track dynamic processes, such as the induction of apoptosis or changes in cell motility, following treatment. houstonmethodist.org These imaging studies provide crucial visual evidence to complement the data obtained from omics technologies, allowing for a direct correlation between molecular changes and their phenotypic consequences at the cellular level.

Interactive Data Table: Research Methodologies for this compound

MethodologyApplication in this compound ResearchPotential Findings
Metabolomics Analysis of small molecule changes in treated cells.Identification of perturbed metabolic pathways (e.g., energy, amino acid metabolism).
Proteomics Identification of protein targets and expression changes.Discovery of direct binding partners and altered signaling pathways (e.g., apoptosis).
Multi-Omics Integrated analysis of genomic, transcriptomic, proteomic, and metabolomic data.Comprehensive, systems-level understanding of the compound's mechanism of action.
Advanced Microscopy Visualization of cellular and subcellular effects.Observation of morphological changes, protein localization, and effects on organelles.

Future Research Directions and Translational Perspectives for Lissoclibadin 3

Exploration of Uninvestigated Biological Activities and Therapeutic Applications

Initial research has primarily focused on the cytotoxic properties of Lissoclibadin 3. It has demonstrated inhibitory effects on the proliferation of various cell lines, including Chinese hamster lung (V79) and murine leukemia (L1210). dokumen.pub However, its potency is generally lower than that of Lissoclibadins 1 and 2 in several human solid tumor cell lines. researchgate.netjst.go.jp A notable finding is that, unlike some other polysulfide alkaloids, this compound was found to be inactive when tested against a panel of five microorganisms, suggesting a degree of selectivity in its biological targets. researchgate.net

A distinct and compelling activity of this compound is its ability to increase the production of interleukin-8 (IL-8) in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human promyelocytic leukemia (HL-60) cells. nih.gov This immunomodulatory effect, which is not shared by all its structural isomers, points towards potential therapeutic applications beyond direct cytotoxicity. nih.gov

Future research should systematically explore:

Expanded Anticancer Screening: Testing this compound against a broader panel of cancer cell lines, including those resistant to other chemotherapeutics, could reveal specific cancer types where it may be effective.

Immunomodulatory Potential: The IL-8 induction effect should be investigated further. Research could explore its impact on other cytokines and immune cell types, potentially positioning it as a lead compound for immuno-oncology or for treating inflammatory disorders where IL-8 modulation is beneficial.

Antiviral and Antiparasitic Activities: The broader family of ascidian-derived alkaloids has shown promise as antiviral and antiparasitic agents. researchgate.net Given the unique structure of this compound, screening against a range of viruses and parasites is a logical and unexplored avenue.

Table 1: Reported In Vitro Cytotoxicity of this compound

Cell Line Cell Type Activity Metric Value Reference
V79 Chinese Hamster Lung Fibroblast IC50 (Colony Formation) 0.34 µmol/L dokumen.pub
L1210 Murine Leukemia IC50 (Cell Proliferation) 2.79 µmol/L dokumen.pub
T-47D Human Breast Cancer IC50 3.18 µM frontiersin.org
MDA-MB-231 Human Breast Cancer IC50 3.59 µM frontiersin.org
HL-60 Human Promyelocytic Leukemia Cytotoxicity Moderate at 5–10 µM nih.gov

Deeper Mechanistic Characterization at the Molecular and Systems Level

The precise molecular mechanisms underlying the biological activities of this compound remain largely uncharacterized. While its congener, Lissoclibadin 1, is known to induce caspase-dependent apoptosis in colon cancer cells, the specific pathways activated by this compound have not been elucidated. nih.gov The observation that it increases IL-8 production in HL-60 cells is intriguing, but its direct molecular target(s) responsible for this effect are unknown. nih.gov

Future mechanistic studies should prioritize:

Target Deconvolution: Utilizing techniques such as affinity chromatography with a tagged this compound analogue, or computational target prediction followed by experimental validation, to identify its direct binding partners.

Pathway Analysis: Performing transcriptomic and proteomic analyses on cells treated with this compound to understand its impact on global cellular pathways, particularly those related to cell death, proliferation, and inflammation.

Structure-Activity Relationship (SAR) Studies: The fact that this compound and its structural isomer, lissoclinotoxin E, exhibit different activities regarding IL-8 induction highlights the subtlety and importance of their three-dimensional structures. nih.gov A deeper understanding of this relationship is critical.

Development of Novel Synthetic Methodologies and Analogues for Research

Currently, this compound is sourced by isolation from the marine ascidian Lissoclinum cf. badium. dokumen.pubresearchgate.net This reliance on natural sources presents a significant bottleneck for further research due to low yields and potential supply instability. To date, a total synthesis of this compound has not been reported in the literature.

The development of a robust and scalable total synthesis is a critical next step and would enable several key research avenues:

Confirmation of Structure: An unambiguous total synthesis would definitively confirm the proposed structure of this compound.

Access to Research Quantities: A synthetic route would provide sufficient material for extensive preclinical testing.

Analogue Development: A flexible synthetic strategy would be paramount for generating a library of analogues. This would allow for systematic SAR studies to optimize potency and selectivity, and to separate its cytotoxic effects from its immunomodulatory properties. The synthesis of related marine alkaloids has been achieved and could serve as a guide for this effort. researchgate.netnih.gov The development of functionalized analogues, for example, those with azide (B81097) or alkyne handles, would also be crucial for creating chemical probes for mechanistic studies. mit.edu

Strategic Integration of Computational Modeling and Experimental Research

Computational approaches have been instrumental in the structural elucidation of other members of the lissoclibadin family, including lissoclibadins 1 and 8-14. researchgate.netresearchgate.net However, there is no published research detailing the application of computational modeling specifically to this compound.

Integrating computational chemistry with experimental work represents a strategic approach to accelerate research. Future efforts could include:

Molecular Docking: Performing docking simulations of this compound against known protein targets in apoptosis and inflammation pathways to generate testable hypotheses about its mechanism of action. researchgate.net

Pharmacophore Modeling: Using the known structures of active and inactive lissoclibadin isomers to build a pharmacophore model. This model could guide the rational design of new, more potent, or more selective analogues.

Molecular Dynamics Simulations: Simulating the interaction of this compound with hypothesized biological targets to understand the stability of the complex and the key intermolecular interactions driving its biological activity.

Innovation in Preclinical Model Systems for Enhanced Research Translatability

Research on this compound has thus far been limited to in vitro cell-based assays. dokumen.pubnih.gov There are no reports of its evaluation in preclinical animal models. This is in contrast to Lissoclibadin 1, which has been shown to suppress tumor growth in nude mice bearing human colon cancer xenografts, and Lissoclibadin 2, which has undergone initial toxicity testing in mice. researchgate.netnih.gov

To assess the true therapeutic potential of this compound, it is essential to move into preclinical model systems. Future research should focus on:

Xenograft Models: For its anticancer potential, evaluating this compound in mouse xenograft models using human cancer cell lines that show the highest in vitro sensitivity is a critical step.

Inflammation Models: To explore its immunomodulatory activity, models of inflammatory diseases could be employed to determine if the in vitro IL-8 induction translates to a pro- or anti-inflammatory effect in vivo.

Pharmacokinetic and Toxicity Studies: Establishing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and determining the maximum tolerated dose in animal models are prerequisite steps for any further drug development. researchgate.net The use of established preclinical models for alkaloids can provide a framework for these investigations. nih.govfrontiersin.org

Potential for this compound as a Chemical Probe in Biological Research

A chemical probe is a small molecule used to study biological systems by selectively engaging a specific target. acs.org Given its unique biological profile compared to its close relatives, this compound has the potential to be developed into a chemical probe. Its ability to modulate IL-8 production, in particular, makes it a candidate for a tool compound to investigate the regulation of this important chemokine.

The development of this compound as a chemical probe would require several steps:

Total Synthesis: As a prerequisite, a viable synthetic route must be established to allow for the creation of derivatized analogues.

Analogue Synthesis: Creation of an analogue that retains the IL-8 modulatory activity while incorporating a "handle" (e.g., an azide or alkyne) for conjugation to reporter tags like fluorophores or biotin. mit.edu

Target Validation: Using the tagged probe to confirm its direct molecular target(s) through techniques like affinity pull-down assays followed by mass spectrometry.

Cellular Imaging: A fluorescently-tagged this compound could be used to visualize its subcellular localization and interaction with its target in living cells, providing valuable insight into its mechanism of action. The polysulfide core itself is a target for specialized fluorescent probes, suggesting the compound operates in a complex cellular redox environment. rsc.orgnih.gov

By serving as a selective chemical probe, this compound could help to dissect the complex signaling networks governing inflammation and cancer, extending its utility far beyond its immediate therapeutic potential.

Q & A

Q. What are the established synthetic pathways for Lissoclibadin 3, and what methodological considerations are critical for reproducibility?

Reproducible synthesis requires adherence to protocols detailing reaction conditions (e.g., temperature, catalysts), purification methods (e.g., HPLC, crystallization), and analytical validation (e.g., NMR, mass spectrometry). Researchers must document batch-specific variations and validate purity thresholds (>95%) to ensure consistency. Experimental sections in publications should explicitly outline stoichiometric ratios, solvent systems, and characterization data to enable replication .

Q. What known biological targets or mechanisms of action have been identified for this compound in preclinical studies?

Preclinical studies typically employ target-based assays (e.g., enzyme inhibition assays) and phenotypic screens (e.g., cytotoxicity in cancer cell lines). For mechanistic insights, techniques like surface plasmon resonance (SPR) for binding affinity or RNA sequencing for pathway analysis are recommended. Researchers should cross-validate findings using orthogonal methods (e.g., CRISPR knockdowns) to confirm target engagement .

Q. How should researchers approach the initial characterization of this compound’s physicochemical properties?

Key properties include solubility (via shake-flask method), logP (partition coefficient), and stability under physiological conditions (pH, temperature). Use standardized assays (e.g., differential scanning calorimetry for melting point) and report deviations from established protocols. Data should be contextualized with comparisons to structurally analogous compounds .

Q. What in vitro and in vivo models are commonly used to evaluate this compound’s bioactivity?

In vitro models: Primary cell cultures or immortalized lines (e.g., HEK293, HCT116) with dose-response curves (IC50/EC50 calculations). In vivo: Rodent models for pharmacokinetics (e.g., Cmax, AUC) and efficacy (xenograft tumors). Include controls for solvent effects and validate model relevance to the disease pathology under study .

Q. How can researchers ensure robust data collection in dose-response studies of this compound?

Use a minimum of three biological replicates and technical triplicates to account for variability. Normalize data to vehicle controls and apply statistical rigor (e.g., ANOVA with post-hoc tests). Predefine significance thresholds (e.g., p < 0.01) and report confidence intervals for potency metrics .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory findings regarding this compound’s efficacy across different cell lines?

Employ isogenic cell lines to isolate genetic variables (e.g., CRISPR-edited knockouts of putative targets). Use multi-omics approaches (proteomics, metabolomics) to identify context-dependent mechanisms. Statistical meta-analysis of published datasets can highlight confounding factors (e.g., hypoxia, serum concentration) .

Q. What strategies are recommended for optimizing this compound’s bioavailability in pharmacokinetic studies while minimizing off-target effects?

Structure-activity relationship (SAR) studies can guide derivatization (e.g., prodrug formulations). Use in silico tools (e.g., molecular docking) to predict metabolic hotspots. In vivo microdosing with radiolabeled compounds allows tracking of distribution and clearance without full toxicity profiles .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Investigate plasma protein binding, tissue penetration, and metabolic stability (e.g., liver microsome assays). Comparative transcriptomics of treated in vitro vs. in vivo samples may reveal compensatory pathways. Use PK/PD modeling to bridge gaps between compound exposure and effect .

Q. What methodological frameworks are suitable for assessing this compound’s potential synergies with existing therapeutics?

Apply combination index (CI) models (e.g., Chou-Talalay method) in high-throughput screens. Use factorial experimental designs to test dose matrices and identify synergistic ratios. Validate findings in patient-derived organoids to mimic clinical heterogeneity .

Q. How can researchers rigorously validate off-target interactions of this compound to mitigate toxicity risks?

Utilize chemoproteomics (e.g., activity-based protein profiling) and phenotypic rescue experiments. Cross-reference with toxicity databases (e.g., Tox21) to predict adverse effects. In vivo safety pharmacology studies (hERG inhibition, hepatotoxicity markers) are critical for translational relevance .

Q. Methodological Notes

  • Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting results, emphasizing dose-response consistency and biological plausibility .
  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation .
  • Reporting Standards : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.